N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)glycinamide
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Overview
Description
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)glycinamide is a complex organic compound with a unique structure that includes benzyl, dichlorophenyl, sulfonyl, and methoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of the Benzyl Intermediate: The benzyl group is introduced through a reaction involving benzyl chloride and a suitable nucleophile.
Formation of the Dichlorophenyl Sulfonyl Intermediate: The dichlorophenyl sulfonyl group is synthesized by reacting 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine.
Coupling Reaction: The final step involves coupling the benzyl intermediate with the dichlorophenyl sulfonyl intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
- N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)glycinamide
Uniqueness
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
This detailed article provides a comprehensive overview of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)glycinamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-26-10-9-21-18(23)13-22(12-14-5-3-2-4-6-14)27(24,25)17-11-15(19)7-8-16(17)20/h2-8,11H,9-10,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBGSUYTNXKFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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